Enhanced Lipophilicity Relative to 2-Acetyl-1,3-thiazole-4-carboxylic acid
The target compound exhibits a substantially higher predicted lipophilicity than its 2-acetyl analog, consistent with the increased hydrocarbon content of the pivaloyl group. This difference is quantified via computed XLogP values from authoritative chemical databases .
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.2 |
| Comparator Or Baseline | 2-Acetyl-1,3-thiazole-4-carboxylic acid; XLogP = 0.8 |
| Quantified Difference | ΔXLogP = +1.4 log units (approx. 25-fold higher lipophilicity) |
| Conditions | Computed using XLogP3 algorithm; data sourced from chem960.com |
Why This Matters
A 1.4 log-unit increase in lipophilicity can significantly affect membrane permeability, off-target binding, and metabolic clearance, making the target compound the preferred choice when a more hydrophobic, sterically demanding 2-acyl-thiazole scaffold is required in SAR studies.
